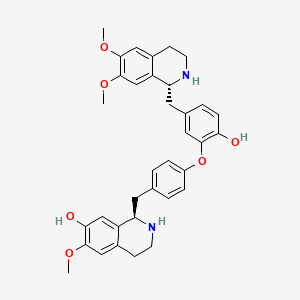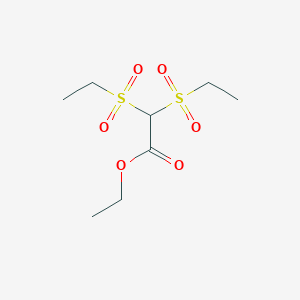![molecular formula C10H12O4 B14391734 Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate CAS No. 87994-99-8](/img/structure/B14391734.png)
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-dioxobicyclo[321]octane-1-carboxylate is a bicyclic compound with a unique structure that includes two oxygen atoms and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate typically involves the cycloaddition of suitable precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with appropriate reagents to form the bicyclic structure . The reaction conditions often include the use of strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators .
Industrial Production Methods
化学反応の分析
Types of Reactions
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carbonyl groups, while reduction can result in the formation of alcohols .
科学的研究の応用
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action for methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactions include cycloaddition and rearrangement processes .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but includes a nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another similar compound with a nitrogen atom in the bicyclic ring.
Uniqueness
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate is unique due to its specific arrangement of oxygen atoms and the presence of a carboxylate group. This structure imparts distinct chemical properties and reactivity compared to other bicyclic compounds .
特性
CAS番号 |
87994-99-8 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-14-9(13)10-3-6(8(12)5-10)2-7(11)4-10/h6H,2-5H2,1H3 |
InChIキー |
YCVWUFJPTHKKPC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(CC(=O)C1)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


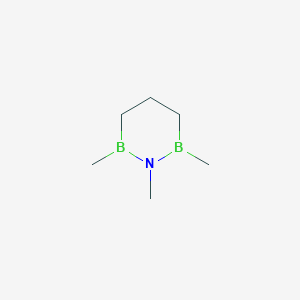
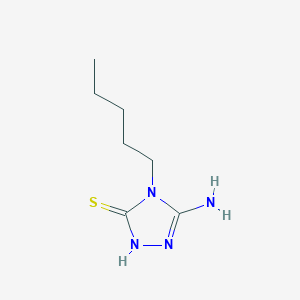
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
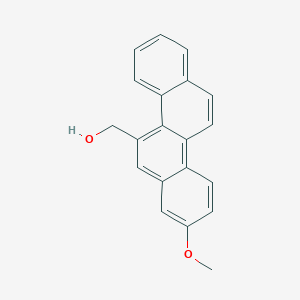
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)
![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
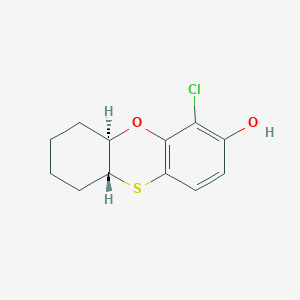
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
